5-(1-Phenylmethoxycarbonylpyrrolidin-2-yl)thiophene-2-carboxylic acid
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Overview
Description
5-(1-Phenylmethoxycarbonylpyrrolidin-2-yl)thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the thiophene and pyrrolidine moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Phenylmethoxycarbonylpyrrolidin-2-yl)thiophene-2-carboxylic acid can be achieved through a multi-step process involving the formation of the thiophene ring, the introduction of the pyrrolidine moiety, and the final functionalization with the carboxylic acid group. One common approach involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a sulfur source, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Functionalization with Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1-Phenylmethoxycarbonylpyrrolidin-2-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
5-(1-Phenylmethoxycarbonylpyrrolidin-2-yl)thiophene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-Phenylmethoxycarbonylpyrrolidin-2-yl)thiophene-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene ring may interact with enzymes or receptors, while the pyrrolidine moiety may enhance binding affinity and specificity . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler analog with only the thiophene ring and carboxylic acid group.
Pyrrolidine-2-carboxylic acid: A compound with the pyrrolidine ring and carboxylic acid group.
5-(1-Phenylmethoxycarbonylpyrrolidin-2-yl)thiophene: A compound lacking the carboxylic acid group.
Uniqueness
5-(1-Phenylmethoxycarbonylpyrrolidin-2-yl)thiophene-2-carboxylic acid is unique due to the combination of the thiophene ring, pyrrolidine moiety, and carboxylic acid group in a single molecule. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(1-phenylmethoxycarbonylpyrrolidin-2-yl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-16(20)15-9-8-14(23-15)13-7-4-10-18(13)17(21)22-11-12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMWQFVHEYXNBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CC=C(S3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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